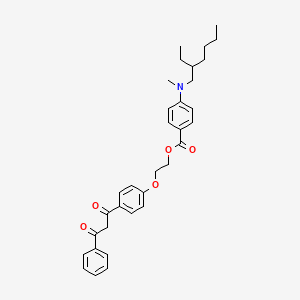
(2-Cyanoethyl)trimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyanoethyl)trimethylammonium chloride is a quaternary ammonium compound with the chemical formula C_6H_{12}ClN. It is known for its utility in various chemical reactions and industrial applications. The compound features a cyano group (-CN) attached to an ethyl chain, which is further bonded to a trimethylammonium group. This structure imparts unique chemical properties, making it valuable in synthetic chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: (2-Cyanoethyl)trimethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of trimethylamine with acrylonitrile, followed by quaternization with methyl chloride. The reaction typically proceeds under mild conditions, often in an aqueous or alcoholic medium, and requires careful control of temperature and pH to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The process involves the same basic chemical reactions but is optimized for large-scale production, including the use of catalysts and automated systems to monitor and adjust reaction parameters in real-time.
化学反応の分析
Types of Reactions: (2-Cyanoethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under hydrogenation conditions.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted amines or thiols.
Reduction: Primary amines.
Oxidation: Carboxylic acids or nitriles, depending on the extent of oxidation.
科学的研究の応用
(2-Cyanoethyl)trimethylammonium chloride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of quaternary ammonium salts and ionic liquids.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of surfactants, phase transfer catalysts, and as an antistatic agent in the textile industry.
作用機序
The mechanism by which (2-Cyanoethyl)trimethylammonium chloride exerts its effects depends on its application:
Chemical Reactions: The compound acts as a nucleophile or electrophile, facilitating various organic transformations.
Biological Systems: It can interact with biological molecules through ionic interactions, hydrogen bonding, and hydrophobic effects, altering their properties and functions.
Industrial Applications: Its quaternary ammonium structure imparts surface-active properties, making it effective in reducing static charge and enhancing solubility.
類似化合物との比較
(2-Cyanoethyl)dimethylammonium chloride: Similar structure but with two methyl groups instead of three.
(2-Cyanoethyl)triethylammonium chloride: Similar structure but with ethyl groups instead of methyl groups.
(2-Cyanoethyl)pyridinium chloride: Contains a pyridinium ring instead of the trimethylammonium group.
Uniqueness: (2-Cyanoethyl)trimethylammonium chloride is unique due to its specific combination of a cyano group and a trimethylammonium group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactivity and molecular interactions.
特性
CAS番号 |
82317-52-0 |
|---|---|
分子式 |
C6H13ClN2 |
分子量 |
148.63 g/mol |
IUPAC名 |
2-cyanoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H13N2.ClH/c1-8(2,3)6-4-5-7;/h4,6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XVHOPCXTNOPRIP-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCC#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


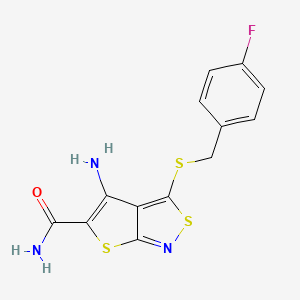
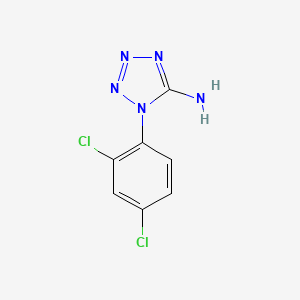
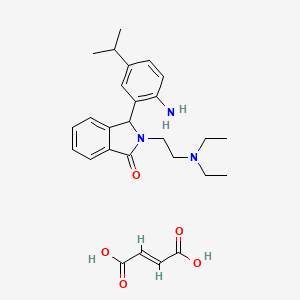




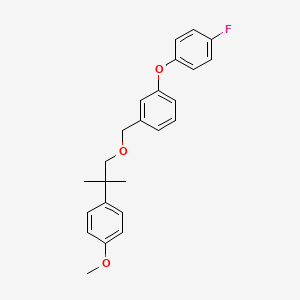
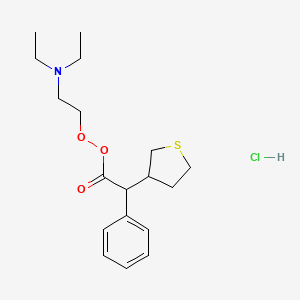
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)

